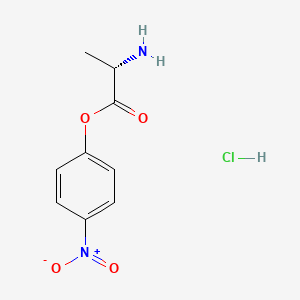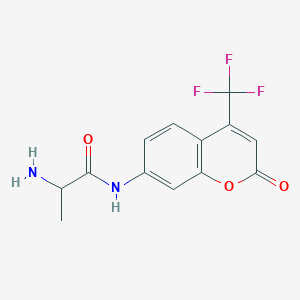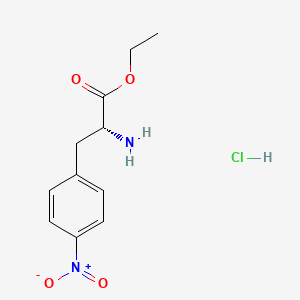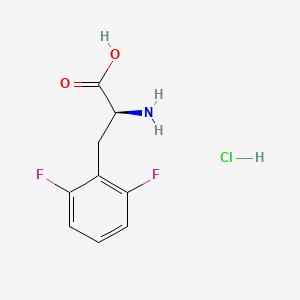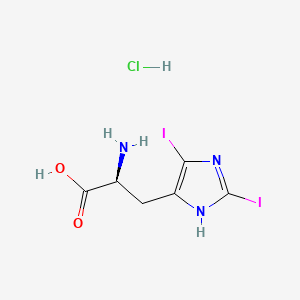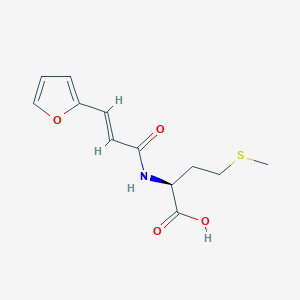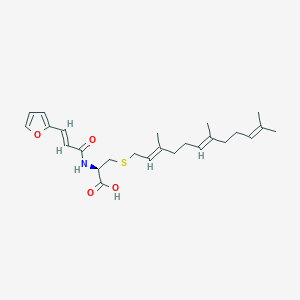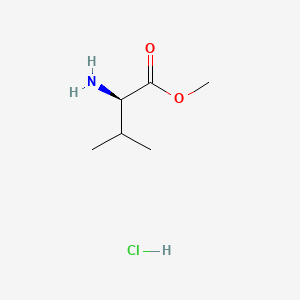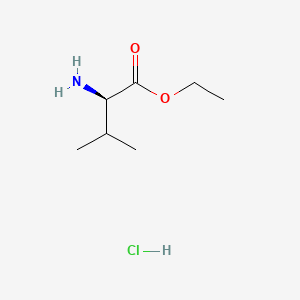
Adpoc-Trp-OH
Vue d'ensemble
Description
Adpoc-Trp-OH is a chemical compound with the molecular formula C25H32N2O4 and a molecular weight of 424.53 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound could potentially be achieved through solid-phase peptide synthesis (SPPS), a method that involves the protection of the nucleophilic side chains of amino acids to prevent undesired modifications . A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly . The concept of Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) has been introduced to increase productivity .
Molecular Structure Analysis
The molecular structure analysis of this compound could be performed using molecular modeling methods . The conformational profiles of this molecule could be investigated by molecular mechanics method . The most stable conformations of this dipeptide could be optimized using DFT/ B3LYP level of theory with 6-31+G(d,p) basis set .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex, involving free radical intermediates and short chain reactions . The reactivity of this compound towards peroxyl radicals (ROO˙) should be strongly affected by its inclusion in peptides and proteins .
Applications De Recherche Scientifique
Antibody-Drug Conjugates (ADCs)
Adpoc-Trp-OH is relevant in the development of ADCs, a class of oncology therapeutics. ADCs involve the combination of antibodies with cytotoxic drugs, using linkers like this compound for stability and specificity. This approach is significant in cancer therapy, with ongoing clinical trials evaluating new ADC candidates (Beck et al., 2017).
Bioorthogonal Conjugation Chemistries
In the design of optimized linkers for ADCs, the discovery of bioorthogonal conjugation chemistries, potentially involving this compound, is a priority. This chemistry is crucial for site-specific drug conjugation, leading to higher homogeneity and increased stability in ADCs (Beck et al., 2017).
Solid Phase Synthesis of Peptides
this compound has been used in the solid-phase synthesis of peptides. For example, it was utilized in the synthesis of thymopoietin-(32-36), with its ability to reverse the suppressing effect of Cytoxan in a model system for suppression of primary, hemolytic, humoral antibody levels (Rampold et al., 1980).
Peptide Synthesis Strategy
The synthesis of peptides, such as Thymopoietin 32-36 (TP 5), using the acid-labile Adpoc group, has demonstrated high yields and efficiency. This method provides a strategic approach for the synthesis of large peptides, highlighting the versatility of this compound in peptide synthesis (Heinzel et al., 1982).
Cyclic Peptide Synthesis
this compound has been used in the synthesis of new cyclic analogs of substance P, demonstrating specific myotropic effects and hypotensive activity, which is valuable in pharmacological research (Mutulis et al., 1985).
Safety and Hazards
Safety measures for handling Adpoc-Trp-OH include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so, and avoid letting the chemical enter drains .
Mécanisme D'action
Mechanism of Action of Adpoc-Trp-OH
This compound, also known as 3-((S)-6-((3S,5S,7S)-adamantan-1-yl)-6-methyl-2-(prop-1-en-2-yl)heptyl)-1H-indole , is a complex chemical compound. Its mechanism of action involves several steps and factors, which are discussed below.
Target of Action
It’s worth noting that compounds similar to this compound have been found to interact with transient receptor potential (trp) channels . TRP channels are a type of ion channel that play a crucial role in sensing environmental changes and are involved in various physiological processes .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets, such as trp channels, leading to changes in the cellular environment .
Biochemical Pathways
This compound likely affects several biochemical pathways. Tryptophan (Trp), a key component of this compound, is known to be involved in various metabolic pathways. For example, host cells metabolize dietary tryptophan into kynurenine and its derivatives, serotonin, and tryptamine . These metabolites play crucial roles in various physiological processes.
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves its absorption into the body, distribution throughout the body, metabolism into new chemical compounds, and finally, its excretion .
Result of Action
It can be inferred that the interaction of this compound with its targets could lead to changes in cellular homeostasis and potentially affect various physiological processes .
Action Environment
The action environment of this compound likely involves various factors that influence its action, efficacy, and stability. These factors could include the cellular environment, the presence of other molecules, and the physiological state of the organism . .
Propriétés
IUPAC Name |
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,15-26-11-16-7-17(12-26)9-18(8-16)13-26)32-24(31)28-22(23(29)30)10-19-14-27-21-6-4-3-5-20(19)21/h3-6,14,16-18,22,27H,7-13,15H2,1-2H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCIXRYSJDUEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



